molecular formula C7H11NS B12667487 4-Butylthiazole CAS No. 53833-33-3

4-Butylthiazole

Cat. No.: B12667487
CAS No.: 53833-33-3
M. Wt: 141.24 g/mol
InChI Key: FXVDDYOQIPLCAV-UHFFFAOYSA-N
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Description

4-Butylthiazole is an organic compound with the molecular formula C7H11NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization to form the thiazole ring . Another method includes the use of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are efficient and cost-effective. These reactions typically use readily available starting materials and are designed to maximize yield while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Butylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 2-Butylthiazole
  • 4-Methylthiazole
  • 4-Phenylthiazole

Comparison: 4-Butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Butylthiazole, it has different reactivity and odor characteristics. 4-Methylthiazole and 4-Phenylthiazole, while similar in structure, have different applications and biological activities .

Properties

CAS No.

53833-33-3

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

4-butyl-1,3-thiazole

InChI

InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3

InChI Key

FXVDDYOQIPLCAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC=N1

Origin of Product

United States

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